![molecular formula C8H5F4NO2 B1409210 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1214362-15-8](/img/structure/B1409210.png)
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid
Overview
Description
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and physical properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs scalable and cost-effective methods. The use of continuous flow reactors and advanced fluorination techniques allows for the efficient production of these compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis of Agrochemicals
The trifluoromethylpyridine structural motif, including 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid, is integral to the development of agrochemicals such as fungicides, herbicides, and insecticides. For instance:
- Picoxystrobin : A fungicide introduced in 2004 that utilizes trifluoromethylpyridine derivatives in its structure to enhance efficacy against fungal pathogens.
- Bicyclopyrone : A herbicide launched in 2015, which also incorporates this structural motif to improve selectivity and reduce environmental impact.
- Sulfoxaflor : An insecticide introduced in 2013 that benefits from the unique properties imparted by trifluoromethylpyridines .
The ability to synthesize these compounds efficiently has led to their increased use in agricultural applications, showcasing the importance of this compound as a key intermediate.
Pharmaceutical Applications
In pharmaceutical chemistry, this compound serves as a precursor for various bioactive molecules. Its derivatives have been explored for their potential as muscarinic acetylcholine receptor (mAChR) modulators. The following points highlight its significance:
- Muscarinic Receptor Modulation : Research has identified analogues of this compound that exhibit selective agonistic activity towards mAChR subtypes. For example, certain derivatives demonstrated potent positive allosteric modulation of the M3 mAChR, which is crucial for mediating various physiological responses .
- Structure–Activity Relationship Studies : Comprehensive studies have been conducted to understand how modifications to the pyridine structure affect biological activity. These studies have revealed that substituents like fluorine can enhance receptor selectivity and potency while minimizing adverse effects .
Case Studies and Experimental Findings
Several case studies illustrate the practical applications of this compound:
Table 1: Summary of Case Studies
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another fluorinated pyridine derivative used in the synthesis of β-secretase inhibitors.
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a catalytic ligand in regioselective preparation of tetramethylbiphenyls.
Uniqueness
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine atoms and the pyridine ring enhances its stability and reactivity, making it valuable in various applications .
Biological Activity
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's reactivity and interaction with biological targets.
- Acetic Acid Moiety : This functional group may influence solubility and interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it may bind to specific enzymes or receptors, modulating their activity.
Biological Activities
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antiviral Properties :
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in MDPI explored various trifluoromethylated compounds, revealing that those with similar structures exhibited enhanced potency against specific bacterial strains .
- Another investigation highlighted the role of fluorinated compounds in modulating immune responses, suggesting a potential application in treating autoimmune disorders .
Properties
IUPAC Name |
2-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-5-2-1-4(3-6(14)15)13-7(5)8(10,11)12/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCKFSBAHBWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CC(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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